molecular formula C17H18ClFN4O2S B4759810 2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE

2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE

Cat. No.: B4759810
M. Wt: 396.9 g/mol
InChI Key: NRJZZSNGWINRPH-UHFFFAOYSA-N
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Description

2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a chlorofluorophenoxy group, and a cyclopropylacetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The chlorofluorophenoxy group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the allyl group through an alkylation reaction. Finally, the cyclopropylacetamide moiety is incorporated through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and various substituted analogs of the original compound .

Scientific Research Applications

2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorofluorophenoxy group enhances the compound’s binding affinity to its targets, while the cyclopropylacetamide moiety contributes to its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its triazole ring, chlorofluorophenoxy group, and cyclopropylacetamide moiety work synergistically to enhance its activity and stability .

Properties

IUPAC Name

2-[[5-[(2-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O2S/c1-2-7-23-15(9-25-14-6-3-11(19)8-13(14)18)21-22-17(23)26-10-16(24)20-12-4-5-12/h2-3,6,8,12H,1,4-5,7,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJZZSNGWINRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2CC2)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE

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